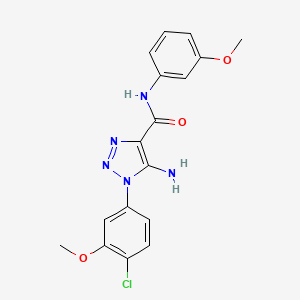![molecular formula C18H14N2O4S2 B5084057 3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which help to protect cells from oxidative damage. It has also been found to have antimicrobial properties, which make it useful in the treatment of various infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent biological activity. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has some toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another possible direction is to study its potential use in the treatment of cancer. Further research is also needed to better understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been achieved using various methods. One of the commonly used methods is the reaction of 4-nitrobenzyl bromide with 2-amino-3-methyl-1,3-thiazole-5-carboxylic acid followed by the reaction with 4-formylbenzoic acid in the presence of a base. The resulting product is then treated with thioacetic acid to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(5Z)-3-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-19-17(21)16(26-18(19)25)10-12-4-8-15(9-5-12)24-11-13-2-6-14(7-3-13)20(22)23/h2-10H,11H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYGDSBPGTVPRI-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)

![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)


![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)